molecular formula C13H16N4O2 B14945063 N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide CAS No. 696647-76-4

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide

Cat. No.: B14945063
CAS No.: 696647-76-4
M. Wt: 260.29 g/mol
InChI Key: QOFYEYCTBKRQTO-UHFFFAOYSA-N
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Description

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide (CAS 696647-76-4) is a high-purity small molecule offered for research and development applications. This compound features a 1,2,5-oxadiazole (furazan) core, a heterocyclic aromatic ring known for its significant biological activities and thermodynamic properties . The 1,2,5-oxadiazole scaffold is a commonly utilized pharmacophore in medicinal chemistry due to its favorable metabolic profile and its ability to engage in specific interactions, such as hydrogen-bonding, with biological receptor sites . Researchers are increasingly interested in such heterocyclic compounds because they show significant therapeutic potential and can serve as key building blocks for developing novel molecular structures . Derivatives of the oxadiazole class have attracted considerable attention for their diverse functional and pharmacological properties, which include anti-inflammatory, antibacterial, antihypertension, muscle relaxing, and anticancer activities in research settings . This compound is provided with a guaranteed purity of 97% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

696647-76-4

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide

InChI

InChI=1S/C13H16N4O2/c1-13(2,3)9-6-4-8(5-7-9)12(18)15-11-10(14)16-19-17-11/h4-7H,1-3H3,(H2,14,16)(H,15,17,18)

InChI Key

QOFYEYCTBKRQTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-1,2,5-oxadiazole in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as toluene or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce different functional groups onto the benzamide moiety.

Scientific Research Applications

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

The tert-butyl substituent in N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide can be contrasted with analogs bearing smaller or alternative substituents:

Compound Name Substituent (Para Position) Key Properties Reference
N-(4-amino-1,2,5-oxadiazol-3-yl)-4-methylbenzamide Methyl Lower lipophilicity (logP ~2.1*), reduced steric hindrance
This compound tert-Butyl Higher logP (~4.3*), enhanced steric bulk

*Estimated using group contribution methods.

In herbicidal contexts, bulkier substituents like tert-butyl may enhance binding to hydrophobic enzyme pockets, as suggested by patent claims for improved weed-control efficacy .

Heterocyclic Analogs

Replacement of the 1,2,5-oxadiazole ring with other heterocycles alters electronic and steric profiles:

Compound Name (Abbreviation) Heterocycle Key Features Biological Activity Reference
TA (Thiocyanic acid, [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl ester) 1,2,3-Triazole + oxadiazole Increased nitrogen content; potential for dual hydrogen bonding Unspecified plant signaling modulation
N-(1,3,4-oxadiazol-2-yl)-arylcarboxamide 1,3,4-Oxadiazole Altered electron distribution; reduced ring strain Broad-spectrum herbicide

The 1,2,5-oxadiazole core in the target compound provides a balance of stability and electron-withdrawing character, which may optimize interactions with plant enzyme targets compared to triazole or 1,3,4-oxadiazole derivatives .

Functional Group Modifications

Additional analogs from patents and literature highlight the role of amide linkages and auxiliary functional groups:

Compound Name (Abbreviation) Functional Modifications Impact on Activity Reference
OPCA (1-(2-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (2-chloro-phenyl)-amide) Fluorine and chlorine substituents Enhanced electronegativity; potential for halogen bonding
SA (Succinic acid, monoamide, N,N-di(2-ethylhexyl)-, nonyl ester) Ester and branched alkyl chains High lipophilicity; possible slow-release properties

The absence of electronegative halogens in this compound may reduce non-target toxicity while maintaining herbicidal potency through steric effects .

Biological Activity

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 256.30 g/mol
  • CAS Number : 696647-76-4

The compound features a 1,2,5-oxadiazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer activities. The mechanism often involves the inhibition of key enzymes and growth factors associated with cancer proliferation.

  • Mechanism of Action :
    • Inhibition of Kinases : The compound may inhibit various kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and survival.
    • Interaction with Nucleic Acids : The oxadiazole scaffold can interact with DNA and RNA, disrupting essential cellular processes.
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazoles showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Specific modifications to the oxadiazole structure enhanced activity against these cell types .
    • Another investigation highlighted the effectiveness of a related compound in inhibiting RET kinase activity, which is crucial for certain cancers. This suggests that this compound could have similar effects .

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial properties as well. Studies have shown that these compounds can effectively inhibit bacterial growth:

  • Mechanism : The antibacterial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Other Biological Activities

  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been noted for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
  • Antioxidant Activity :
    • The antioxidant capacity of oxadiazole derivatives has been documented, contributing to their protective effects against oxidative stress-related diseases.

Summary Table of Biological Activities

Activity TypeMechanismReferences
AnticancerInhibition of kinases and nucleic acids
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokines
AntioxidantScavenging free radicals

Q & A

Q. What are the key challenges in synthesizing N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide, and how are they addressed?

Synthesis involves multi-step reactions, including amidoxime formation, cyclization, and functional group protection/deprotection. For example:

  • Amidoxime activation : Chloro-oxime intermediates (e.g., compound 1 in ) require coupling with amines under basic conditions, followed by cyclization using reagents like 1,1’-carbonyl diimidazole to form oxadiazole rings .
  • Deprotection steps : Boron tribromide (BBr₃) is used to remove methoxy groups, achieving high yields (~82%) but requiring strict anhydrous conditions .
  • Purification : HPLC and recrystallization (e.g., from ethyl acetate/ether mixtures) ensure >99% purity, as demonstrated in analogous oxadiazole syntheses .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal analysis confirms bond lengths, angles, and hydrogen-bonding networks. For related oxadiazoles, intramolecular N–H⋯N bonds stabilize twisted conformations (e.g., 20.2° dihedral angles in ) .
  • Spectroscopy : 1H^{1}\text{H}-NMR (e.g., δ 6.67 ppm for NH₂ in ) and 13C^{13}\text{C}-NMR (e.g., δ 155.4 ppm for oxadiazole carbons) are critical for verifying substituent positions .

Q. What analytical methods are recommended for purity assessment and stability studies?

  • HPLC : Used to confirm >99.6% purity in oxadiazole derivatives, as described in .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., calculated vs. observed m/z in ) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability, especially for explosive precursors (e.g., oxadiazoles with low hydrogen content in ) .

Advanced Research Questions

Q. How can molecular docking inform the pharmacological potential of this compound?

Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) predicts binding affinities to target proteins. For example:

  • COVID-19 applications : Analogous oxadiazoles were docked against SARS-CoV-2 main protease (Mpro^\text{pro}), showing hydrogen bonding with catalytic residues (e.g., His41) .
  • Validation : Experimental IC50_{50} values should cross-validate docking scores, addressing potential false positives from rigid receptor models .

Q. How do electronic properties (e.g., HOMO/LUMO) influence reactivity or bioactivity?

Density Functional Theory (DFT) calculations (e.g., using Kohn-Sham equations in ) reveal:

  • Electron-deficient oxadiazole rings : High LUMO energies enhance electrophilic reactivity, critical for covalent inhibitor design .
  • Amino group effects : The 4-amino substituent lowers HOMO energy, increasing stability against oxidation, as seen in herbicide analogs () .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response curves : Confirm activity thresholds; e.g., herbicidal effects in patents () may require >10 μM concentrations .
  • Metabolic stability assays : Liver microsome studies identify rapid degradation pathways (e.g., CYP450-mediated oxidation), explaining discrepancies between in vitro and in vivo results .

Q. How can synthetic byproducts or isomers be controlled during scale-up?

  • Fluorination optimization : Methyl DAST (dimethylaminosulfur trifluoride) minimizes side reactions (e.g., evidence of 81% yield in ) .
  • Chiral separations : HPLC with chiral columns resolves enantiomers, critical for compounds with stereospecific bioactivity .

Q. What mechanistic insights explain its herbicidal activity (per patent claims)?

  • Acetolactate synthase (ALS) inhibition : Analogous oxadiazoles disrupt branched-chain amino acid synthesis in plants, validated via enzyme inhibition assays .
  • Structural analogs : Replacement of tert-butyl with morpholine groups () alters lipophilicity, affecting membrane permeability .

Q. How do crystal packing interactions affect material properties?

  • Hydrogen-bonded chains : N–H⋯N interactions (e.g., 2.89 Å in ) create 1D polymeric structures, influencing solubility and melting points .
  • Thermal stability : Strong intermolecular forces correlate with high decomposition temperatures (>450 K in ) .

Q. What computational tools model its explosive potential (if applicable)?

  • Detonation velocity calculations : Use Kamlet-Jacobs equations, incorporating density (X-ray data) and heat of formation (DFT) .
  • Safety protocols : Differential scanning calorimetry (DSC) identifies exothermic peaks, guiding handling procedures for shock-sensitive derivatives .

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